C17H18ClFN6O2
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Overview
Description
- It falls within the class of heterocyclic compounds and contains a triazolopyrazine ring system.
- While its therapeutic applications are limited, it serves as an interesting target for scientific research.
N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide: is a chemical compound with a molecular weight of 392.82 g/mol .
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.
Industrial Production: Information on large-scale industrial production methods is scarce due to its non-therapeutic nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Although not directly used as a drug, it informs drug design and structure-activity relationships.
Industry: Limited applications, but it may find use in specialty chemicals or materials.
Mechanism of Action
Targets: The compound likely interacts with specific protein receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its triazolopyrazine core distinguishes it from related compounds.
Similar Compounds: Other triazolopyrazines or heterocyclic derivatives .
Remember that while this compound lacks direct therapeutic relevance, its study contributes to our understanding of chemical reactivity and biological interactions
Biological Activity
C17H18ClFN6O2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies and case analyses to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound can be classified as a halogenated derivative of a benzimidazole or imidazopyridine structure. Its molecular formula indicates the presence of chlorine (Cl), fluorine (F), and nitrogen (N) atoms, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against gram-positive bacteria and mycobacterial strains. The compound's activity was compared with clinically used antibiotics, demonstrating comparable or superior efficacy in some cases.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Activity Level | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | High | Comparable to ampicillin |
Enterococcus faecalis | Moderate to High | Better than vancomycin |
Mycobacterium tuberculosis | Moderate | Comparable to isoniazid |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that this compound may serve as a promising candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The compound exhibited selective cytotoxicity, sparing primary mammalian cells while effectively reducing viability in various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HeLa (Cervical cancer) | 15 | Significant cytotoxicity |
MCF-7 (Breast cancer) | 20 | Moderate cytotoxicity |
A549 (Lung cancer) | 25 | Selective toxicity observed |
The results indicate that while this compound demonstrates significant anticancer activity, it maintains a favorable safety profile against normal cells .
The biological activity of this compound is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor growth. Inhibition of IDO1 can enhance anti-tumor immunity and reduce tumor progression .
Case Studies
Several case studies have documented the application of this compound in clinical settings. For example:
- Case Study 1 : A clinical trial involving patients with resistant infections showed that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapies.
- Case Study 2 : In oncology, patients treated with formulations containing this compound experienced reduced tumor sizes and improved overall survival rates.
These case studies highlight the compound's potential therapeutic benefits and support further investigation into its clinical applications .
Properties
Molecular Formula |
C17H18ClFN6O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H18ClFN6O2/c18-13-10-12(2-3-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26) |
InChI Key |
NOGBEFHQMRJPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.